molecular formula C15H19NO4 B1520500 (r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid CAS No. 1187931-75-4

(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid

Cat. No. B1520500
M. Wt: 277.31 g/mol
InChI Key: NGYOAZMYTIAOTI-GFCCVEGCSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, stability, etc. These properties can be determined through experimental measurements and computational predictions .

Scientific Research Applications

Catalytic Applications

Quinoline derivatives, including structures similar to "(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid," have been utilized in catalytic processes. The palladium-catalyzed borylation of C(sp3)-H bonds demonstrates the utility of quinoline-based ligands in directing borylation reactions, enhancing the functionalization of carboxylic acid derivatives and carbocyclic rings. This method complements existing catalytic borylation approaches, expanding the toolkit for synthesizing boron-containing compounds (Jian He et al., 2016).

Synthetic Utility in Organic Chemistry

Quinoline derivatives are key intermediates in the synthesis of pharmaceuticals and complex organic molecules. Their ability to undergo various chemical transformations is essential for constructing diverse molecular architectures. For example, the synthesis of 3-substituted octahydrobenzo[g]quinolines as intermediates for pharmaceutically active compounds showcases the versatility of quinoline derivatives in facilitating complex synthetic routes (Markus Bänziger et al., 2000).

Fluorescent Reporter Compounds

The development of fluorescent boronic acids that change their fluorescent properties upon carbohydrate binding illustrates the application of quinoline derivatives in creating sensitive sensors. These compounds, including those derived from quinoline structures, offer a unique mechanism for detecting sugars in aqueous solutions, highlighting their potential in analytical chemistry and biological research (Wen-qian Yang et al., 2005).

Safety And Hazards

This involves studying the toxicity, environmental impact, handling precautions, and disposal methods for the compound. Safety data sheets (SDS) are a common source of this information .

Future Directions

This involves a discussion of the potential applications and areas of future research for the compound .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYOAZMYTIAOTI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654186
Record name (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid

CAS RN

1187931-75-4
Record name (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
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(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
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(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Reactant of Route 4
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Reactant of Route 5
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Reactant of Route 6
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid

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